Product packaging for Ethyl 4-aminopentanoate hydrochloride(Cat. No.:CAS No. 119396-97-3)

Ethyl 4-aminopentanoate hydrochloride

Cat. No.: B2752525
CAS No.: 119396-97-3
M. Wt: 181.66
InChI Key: YVLTWRUFPWJJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-aminopentanoate hydrochloride is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 165.20 g/mol . It is supplied as a research-grade material for laboratory and chemical synthesis purposes only. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers value this ester derivative for its potential as a building block in synthetic organic chemistry. Its structure, featuring both an ester and a primary amine functional group (protected as a hydrochloride salt), makes it a versatile intermediate for constructing more complex molecules. Potential research applications include its use in peptide-mimetic chemistry, the synthesis of pharmaceutical intermediates, and the development of novel polymers or fine chemicals. Researchers are advised to consult the relevant safety data sheets and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16ClNO2 B2752525 Ethyl 4-aminopentanoate hydrochloride CAS No. 119396-97-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-aminopentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-10-7(9)5-4-6(2)8;/h6H,3-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLTWRUFPWJJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119396-97-3
Record name ethyl 4-aminopentanoate hydrochloride
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Synthetic Methodologies and Reaction Pathways

Chemical Synthesis Routes for Ethyl 4-aminopentanoate Hydrochloride

The preparation of this compound can be broadly categorized into direct esterification of the parent amino acid, derivatization from other chemical precursors, and advanced asymmetric synthesis for producing specific stereoisomers.

Conventional Esterification Techniques

The most direct route to this compound is the esterification of 4-aminopentanoic acid. This transformation is typically achieved using a variation of the Fischer esterification method. A common and effective technique involves reacting 4-aminopentanoic acid with absolute ethanol (B145695) in the presence of a dehydrating agent or acid catalyst.

Thionyl chloride (SOCl₂) is a particularly effective reagent for this process. When added to ethanol, it reacts to form sulfur dioxide, hydrogen chloride (HCl), and ethyl chloroformate in situ. The generated HCl acts as a catalyst for the esterification reaction between the carboxylic acid group of 4-aminopentanoic acid and ethanol. Simultaneously, the HCl protonates the amino group, leading to the direct formation of the hydrochloride salt of the resulting ethyl ester. This method is efficient as it drives the reaction to completion and yields the desired salt in a single procedural step. The final product is typically isolated after refluxing the mixture, followed by solvent evaporation and purification.

Derivatization from Related Precursor Compounds

In some synthetic strategies, the core aminopentanoic acid structure is first assembled from simpler starting materials before being converted to the target ethyl ester hydrochloride.

A classical approach to building amino acid backbones involves the utilization of N-acylglycine derivatives. Benzoylglycine, also known as hippuric acid, can serve as a foundational block. wikipedia.orgacs.org In a reaction analogous to the Dakin-West reaction, benzoylglycine can be reacted with succinic anhydride (B1165640) in the presence of an organic base (such as a mixture of triethylamine (B128534) and pyridine) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). google.com

This process involves the formation of a cyclized intermediate from the reaction between benzoylglycine and succinic anhydride. google.com This intermediate then rearranges to form a benzoylamino ketopentanoic acid derivative. google.com Subsequent hydrolysis of this intermediate under acidic conditions (e.g., with hydrochloric acid) cleaves the benzoyl protecting group and reveals the free amine, yielding the hydrochloride salt of the aminopentanoic acid precursor, which can then be esterified as described previously. google.com This pathway offers a method to construct the carbon skeleton of the amino acid from readily available starting materials. google.com

Amino esters like Ethyl 4-aminopentanoate are versatile building blocks in heterocyclic chemistry. The presence of both a nucleophilic amino group and an electrophilic ester group allows them to participate in cyclization reactions to form a variety of ring systems. For instance, amino esters are key precursors in the synthesis of pyrimidine (B1678525) derivatives.

In typical pyrimidine syntheses, a bifunctional starting material containing an amino group is reacted with a 1,3-dicarbonyl compound or its equivalent. While specific literature detailing Ethyl 4-aminopentanoate's direct use is specialized, the general principle involves the condensation of the amino group with carbonyls and subsequent intramolecular cyclization, often involving the ester functionality, to construct the pyrimidine ring. This engagement highlights the utility of the title compound as an intermediate for creating more complex, often biologically active, molecules.

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure forms of aminopentanoic acids is of significant interest, particularly for pharmaceutical applications. Asymmetric synthesis provides a pathway to these chiral molecules, which can then be esterified to yield chiral this compound.

A highly attractive and sustainable approach for synthesizing chiral 4-aminopentanoic acid involves the enantioselective reductive amination of levulinic acid. frontiersin.orgnih.gov Levulinic acid is a bio-based platform chemical, making this a green synthetic route. frontiersin.orgnih.gov This conversion is often achieved using engineered enzymes that exhibit high stereoselectivity.

Researchers have successfully employed modified amine dehydrogenases (AmDHs) and glutamate (B1630785) dehydrogenases (GDHs) to catalyze this transformation. frontiersin.orgnih.gov For example, an engineered amine dehydrogenase from Petrotoga mobilis (PmAmDH) was developed through directed evolution. This evolved enzyme showed a significant increase in catalytic efficiency and was used to convert levulinic acid into (S)-4-aminopentanoic acid with over 97% conversion, a 90% yield, and an enantiomeric excess (ee) greater than 99%. wikipedia.org

Similarly, a structure-guided engineered glutamate dehydrogenase from Escherichia coli (EcGDH) was developed to produce the (R)-enantiomer. nih.gov This biocatalytic system, coupled with a formate (B1220265) dehydrogenase for cofactor regeneration, converted 0.4 M of levulinic acid to (R)-4-aminopentanoic acid with over 97% conversion and >99% ee within 11 hours. nih.gov These enzymatic methods are advantageous because they use inexpensive ammonia (B1221849) as the amino donor, operate under mild conditions, and produce only water or inorganic carbonate as byproducts, representing a highly efficient and environmentally friendly route to the chiral precursor of this compound. nih.gov

Interactive Data Table: Asymmetric Synthesis of 4-Aminopentanoic Acid from Levulinic Acid

Enzyme CatalystTarget EnantiomerKey ConditionsConversion (%)Enantiomeric Excess (ee) (%)
Engineered PmAmDH(S)40 °C> 97> 99
Engineered EcGDH(R)pH 8, 45 °C> 97> 99
Stereoselective Derivatization Strategies

Once chiral ethyl 4-aminopentanoate is synthesized, stereoselective derivatization can be employed to build more complex molecules while retaining the established stereochemistry. These strategies leverage the existing chiral center to influence the stereochemical outcome of subsequent reactions.

One common approach involves the use of chiral derivatizing agents that react with the primary amine of ethyl 4-aminopentanoate. Reagents such as (+) or (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC) can be used to form diastereomers. nih.gov These diastereomeric products have different physical properties, allowing for their separation by standard chromatographic techniques like HPLC. nih.govresearchgate.net This method is not only crucial for the analytical determination of enantiomeric purity but can also be applied on a preparative scale to isolate a specific stereoisomer. Other agents like OPA (o-phthaldialdehyde) combined with chiral thiols (e.g., N-isobutyryl-L-cysteine) also form diastereomeric isoindole derivatives, which can be separated. researchgate.net

Furthermore, the inherent chirality of ethyl 4-aminopentanoate can direct the stereochemistry of new chiral centers formed during a reaction, a concept known as substrate-controlled diastereoselection. For instance, in Mannich-type reactions, the chiral amine can influence the facial selectivity of the approach of an enolate to an imine, leading to the formation of one diastereomer in preference to another. nih.gov Similarly, diastereoselective reduction of a ketone functionality introduced elsewhere in the molecule can be influenced by the existing stereocenter at C4. nih.gov These strategies are fundamental in medicinal chemistry for synthesizing complex target molecules with multiple stereocenters.

Biocatalytic Synthesis Routes for Chiral Aminopentanoic Acid Precursors

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral amines. nih.gov Enzymes offer high stereoselectivity and operate under mild reaction conditions, reducing the environmental impact. For the synthesis of chiral 4-aminopentanoic acid precursors, transaminases and amine dehydrogenases are the most prominent enzyme classes utilized.

Transaminase-Mediated Amination Processes

Transaminases (TAs), specifically ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. nih.gov This method is highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. In the context of ethyl 4-aminopentanoate, the precursor ethyl levulinate (ethyl 4-oxopentanoate) is converted directly to the desired chiral amine. mdpi.com

The reaction is reversible and follows a ping-pong bi-bi mechanism. researchgate.net A key advantage is the potential for 100% theoretical yield in asymmetric synthesis, avoiding the 50% yield limit of kinetic resolutions. mdpi.com However, the reaction equilibrium is often unfavorable and may require strategic manipulation, such as using an excess of the amine donor or removing one of the products, to drive the reaction towards completion. mdpi.com

Enzyme TypeSubstrateAmine DonorConversion (%)Enantiomeric Excess (ee, %)Reference
(R)-selective TAEthyl LevulinateIsopropylamine (IPA)~50>99 mdpi.com
(S)-selective TA (engineered)4-phenylbut-3-en-2-oneIsopropylamine (IPA)87>99 mdpi.com
(R)-selective TA from Aspergillus terreusProchiral ketones(R)-α-methylbenzylamineHighHigh acs.org

Wild-type transaminases often exhibit limitations such as low stability, narrow substrate scope (particularly for bulky, non-natural substrates), and suboptimal activity under industrial process conditions. acs.org To overcome these challenges, enzyme engineering techniques, including rational design and directed evolution, are employed.

Directed evolution mimics natural evolution in a laboratory setting, involving iterative rounds of random mutagenesis to generate gene libraries, followed by high-throughput screening to identify variants with improved properties. nih.gov This approach has been successfully used to enhance the activity and stability of transaminases for sterically demanding ketones, such as the precursor for the antidiabetic drug Sitagliptin. nih.gov By modifying amino acid residues in the enzyme's active site, particularly in the small and large binding pockets, the substrate scope can be expanded to accept ketones that are poorly converted by the wild-type enzyme. acs.org For instance, mutations can relieve steric hindrance, allowing bulkier substrates like ethyl levulinate to bind more effectively and be converted with higher efficiency.

A significant challenge in transaminase-catalyzed reactions is inhibition by both the substrate and the product. High concentrations of the keto-ester substrate (ethyl levulinate) can lead to substrate inhibition, where the enzyme's active site becomes saturated, or non-productive binding occurs, leading to a decrease in the reaction rate.

More commonly, product inhibition poses a major hurdle. The ketone co-product formed from the amine donor (e.g., acetone (B3395972) from isopropylamine, or pyruvate (B1213749) from alanine) can compete with the keto-ester substrate for binding to the enzyme's active site, thereby reducing catalytic efficiency. nih.gov This inhibition can severely limit the achievable product concentration. Kinetic studies are essential to quantify these effects, typically by measuring reaction rates at varying substrate and product concentrations to determine inhibition constants (Kᵢ). Understanding these kinetics allows for the development of strategies to mitigate inhibition, such as in-situ product removal or the use of fed-batch reactor configurations.

EnzymeSubstrateInhibitorInhibition TypeKey FindingReference
ω-Transaminase from Vibrio fluvialisVarious aminesAmine substrate enantiomersSubstrate InhibitionInhibition observed by both reacting and non-reacting enantiomers. researchgate.net
ω-Transaminase from Bacillus thuringiensisα-methylbenzylamineAcetophenone (product)Product InhibitionShowed only 5% residual activity at 20 mM acetophenone. researchgate.net
ω-Transaminase from Ochrobactrum anthropiα-methylbenzylamineAcetophenone (product)No InhibitionFirst example of an ω-TA devoid of substrate and product inhibition. researchgate.net

Amine Dehydrogenase Applications in Reductive Amination

Amine dehydrogenases (AmDHs) represent an increasingly attractive class of enzymes for the synthesis of chiral amines. acsgcipr.org Unlike transaminases, AmDHs catalyze the direct reductive amination of a carbonyl compound using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. acsgcipr.orgresearchgate.net

The key advantages of AmDHs include the use of inexpensive ammonia as the nitrogen source and the generation of only water as a byproduct, leading to very high atom economy. acsgcipr.org The reaction is effectively irreversible, which overcomes the unfavorable equilibrium often associated with transaminase reactions. nih.gov While naturally occurring AmDHs are rare, protein engineering has been successfully applied to amino acid dehydrogenases (AADHs) to create AmDHs with activity towards a broad range of ketones. nih.gov These engineered AmDHs have been used for the efficient synthesis of chiral amines with excellent stereoselectivity. acsgcipr.org A cofactor regeneration system, such as using formate dehydrogenase (FDH) to convert formate to CO₂ while regenerating NADH, is typically required for process viability. acsgcipr.org

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms of transaminases and amine dehydrogenases is crucial for their effective application and engineering.

The mechanism of transaminases is a well-studied ping-pong bi-bi process involving the PLP cofactor. nih.gov The catalytic cycle consists of two half-reactions. In the first, the amine donor reacts with the enzyme-bound PLP to form an external aldimine, which tautomerizes and is then hydrolyzed to release the ketone co-product and leave the enzyme in its pyridoxamine-5'-phosphate (PMP) form. In the second half-reaction, the keto-ester substrate (e.g., ethyl levulinate) enters the active site, forms a ketimine with the PMP, and after a stereospecific, enzyme-catalyzed 1,3-prototropic shift and hydrolysis, the chiral amino ester product is released, regenerating the PLP-enzyme for the next cycle. acs.orgfrontiersin.org Computational docking and molecular dynamics simulations are used to model the binding of substrates and intermediates in the active site, providing insights into the structural basis of enantioselectivity. mdpi.comacs.org

The mechanism of amine dehydrogenases begins with the enzyme binding the NAD(P)H cofactor and the ketone substrate. researchgate.net Ammonia, present in high concentration, then attacks the carbonyl carbon of the ketone within the active site to form a carbinolamine intermediate. This intermediate subsequently dehydrates to form a prochiral imine. The crucial stereodetermining step is the subsequent hydride transfer from the C4 position of the bound NAD(P)H to one face of the imine, leading to the formation of the chiral amine product with high enantiopurity. researchgate.net The oxidized cofactor, NAD(P)⁺, is then released and must be regenerated by a secondary enzyme system. acsgcipr.org

Hydrolysis Mechanisms of Amino Acid Esters

The hydrolysis of amino acid esters, such as ethyl 4-aminopentanoate, is a fundamental reaction that cleaves the ester bond to yield the corresponding carboxylic acid and alcohol. This process can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of ethyl 4-aminopentanoate is a reversible process. The reaction is typically carried out by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the tetrahedral intermediate to the ethoxy group, converting it into a good leaving group (ethanol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product, 4-aminopentanoic acid, and regenerates the hydronium ion catalyst.

Due to the reversible nature of this reaction, it is often necessary to use a large excess of water to drive the equilibrium towards the products.

Base-Promoted Hydrolysis (Saponification):

The hydrolysis of ethyl 4-aminopentanoate can also be achieved using a strong base, such as sodium hydroxide (B78521). This process, known as saponification, is irreversible and generally proceeds more rapidly than acid-catalyzed hydrolysis. The mechanism is as follows:

Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral alkoxide intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the ethoxide ion (⁻OCH₂CH₃) is eliminated as the leaving group.

Acid-Base Reaction: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate salt (sodium 4-aminopentanoate) and ethanol. This final deprotonation step is essentially irreversible and drives the reaction to completion.

To obtain the free amino acid, the resulting carboxylate salt must be neutralized with a strong acid in a subsequent workup step.

The rate of hydrolysis of amino acid esters can be significantly influenced by various factors, including pH, temperature, and the presence of metal catalysts. For instance, the hydrolysis of amino acid esters can be accelerated in the presence of certain metal complexes. researchgate.netresearchgate.net

Table 1: General Conditions for the Hydrolysis of Amino Acid Esters

Hydrolysis TypeCatalyst/ReagentSolventTemperatureKey Feature
Acid-CatalyzedStrong Acid (e.g., HCl, H₂SO₄)WaterRefluxReversible reaction
Base-PromotedStrong Base (e.g., NaOH, KOH)Water/AlcoholRefluxIrreversible reaction
EnzymaticLipaseAqueous BufferRoom TemperatureHigh stereoselectivity nih.gov

Formation Mechanisms of Derivatives and Adducts

This compound, possessing both an amino and an ester functional group, can undergo a variety of reactions to form a range of derivatives and adducts. The reactivity of the primary amine is central to the formation of many of these products. It is important to note that for the amino group to act as a nucleophile, it must be in its free base form. Therefore, when starting with the hydrochloride salt, a base is typically added to neutralize the ammonium (B1175870) salt.

N-Acylation:

The primary amino group of ethyl 4-aminopentanoate can be readily acylated to form N-acyl derivatives. This reaction involves the treatment of the amino ester with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base to neutralize the liberated acid.

The mechanism of N-acylation with an acid chloride proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of the acid chloride.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group.

Deprotonation: A base removes a proton from the nitrogen atom to yield the stable N-acyl derivative.

Enzymatic methods can also be employed for N-acylation, offering a green and selective alternative to chemical synthesis. nih.gov

Formation of Schiff Bases (Imines):

Ethyl 4-aminopentanoate can react with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and is reversible. derpharmachemica.comwjpsonline.com

The mechanism for the formation of a Schiff base from an aldehyde is as follows:

Nucleophilic Attack: The nitrogen atom of the primary amine attacks the carbonyl carbon of the aldehyde, leading to the formation of a zwitterionic intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, resulting in a neutral carbinolamine intermediate.

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen helps to expel a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (such as a water molecule) removes a proton from the nitrogen to give the final imine product.

The pH of the reaction medium is crucial for this reaction. It needs to be acidic enough to protonate the hydroxyl group of the carbinolamine but not so acidic that it fully protonates the starting amine, which would render it non-nucleophilic. wjpsonline.comlibretexts.org

Adduct Formation:

The term "adduct" can refer to a product of a direct addition of two or more different molecules. In the context of ethyl 4-aminopentanoate, this can include a variety of reactions. For instance, it can participate in multicomponent reactions where it is one of several reactants that combine to form a more complex molecule. An example is the synthesis of substituted quinoline (B57606) derivatives where a compound with an aminopentyl side chain is condensed with a carbaldehyde to form an imine intermediate, which is then reduced. humanjournals.com

Table 2: Examples of Derivatives Formed from Amino Esters and General Reaction Conditions

Derivative TypeReactantCatalyst/ReagentSolventGeneral Conditions
N-Acyl DerivativeAcid Chloride/AnhydrideBase (e.g., Pyridine, Triethylamine)Aprotic Solvent (e.g., CH₂Cl₂, THF)Room Temperature
Schiff Base (Imine)Aldehyde/KetoneAcid Catalyst (e.g., Acetic Acid)Alcohol or Aprotic SolventMild heating, often with removal of water
Substituted AminesQuinoline-3-carbaldehydeReducing Agent (e.g., NaBH₄) after imine formationAlcohol (e.g., Isopropyl alcohol)Two-step, one-pot reaction

Advanced Applications in Organic Synthesis

Building Block for Complex Organic Molecules

The reactivity of the amino and ester functionalities in ethyl 4-aminopentanoate hydrochloride makes it a valuable starting material for the construction of various heterocyclic and acyclic organic molecules.

The γ-amino ester structure of ethyl 4-aminopentanoate is ideally suited for the synthesis of pyrrolidinone (γ-lactam) derivatives. Intramolecular cyclization, typically facilitated by heat or base, can lead to the formation of 5-methyl-2-pyrrolidinone. This reaction proceeds through the nucleophilic attack of the amino group on the carbonyl carbon of the ester, with the subsequent elimination of ethanol (B145695).

The general scheme for this transformation is as follows:

Scheme 1: Intramolecular Cyclization to a Pyrrolidinone Derivative

This straightforward cyclization provides a convenient route to a substituted lactam, a structural motif present in numerous biologically active compounds. The resulting 5-methyl-2-pyrrolidinone can be further functionalized at the nitrogen atom or the α-carbon to the carbonyl group, expanding its synthetic utility. The efficiency of this cyclization is influenced by reaction conditions such as temperature, solvent, and the nature of the catalyst, if any.

Table 1: Theoretical Reaction Parameters for Pyrrolidinone Synthesis

ParameterConditionExpected Outcome
Temperature 100-150 °CPromotes intramolecular cyclization
Catalyst NaOEt, K₂CO₃Increases reaction rate
Solvent Toluene, XyleneAprotic, high-boiling point solvents are suitable
Yield Moderate to HighDependent on optimized conditions

This table presents theoretical parameters based on general principles of lactam formation from γ-amino esters.

While less direct than pyrrolidinone formation, this compound can be envisioned as a precursor for certain pyrimidine (B1678525) analogues. The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a compound containing a primary amine. organic-chemistry.org The amino group of ethyl 4-aminopentanoate can act as one of the nitrogen atoms in the pyrimidine ring.

For instance, reaction with a β-enaminone or a similar reactive species could lead to the formation of a dihydropyrimidine (B8664642) derivative, which could be subsequently oxidized to the aromatic pyrimidine. The ester functionality could either be retained as a substituent on the pyrimidine ring or participate in further transformations. The regioselectivity of such cyclization reactions would be a key consideration in the synthetic design. nih.govnih.govresearchgate.net

Scheme 2: Hypothetical Synthesis of a Pyrimidine Analogue

Where X is a suitable leaving group or activating group.

The versatility of pyrimidine synthesis allows for the incorporation of diverse functionalities, and the use of a chiral amino ester like ethyl 4-aminopentanoate could potentially lead to chiral pyrimidine derivatives. nih.govnih.govresearchgate.net

Incorporation into Peptidomimetic and Analogue Structures

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. upc.edu this compound can be a valuable building block in the design and synthesis of such molecules.

The structure of ethyl 4-aminopentanoate, with its defined spatial relationship between the amino and carboxylate groups, allows it to be used as a scaffold to which other functional groups can be attached. nih.gov By modifying the amino group and the ester, and by introducing substituents along the carbon backbone, novel peptidomimetic structures can be generated. nih.gov

For example, the amino group can be acylated with various amino acids or other carboxylic acids, and the ester can be hydrolyzed and coupled with other amines. This allows for the systematic construction of molecules that can mimic the secondary structures of peptides, such as β-turns. nih.gov

Table 2: Potential Modifications of Ethyl 4-aminopentanoate for Peptidomimetic Scaffolds

Modification SiteReagent/ReactionResulting Functionality
Amino Group Acylation with Fmoc-amino acidsPeptide bond formation
Ester Group Hydrolysis followed by amide couplingAmide bond formation
Carbonyl Carbon Reduction to alcoholIntroduction of a hydroxyl group
Backbone Alkylation at the α-carbonIntroduction of side chains

This table illustrates potential synthetic modifications to create diverse peptidomimetic structures.

Structure-Affinity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. nih.govnih.govnih.gov this compound provides a simple and modifiable template for conducting SAR studies in the context of peptide and peptidomimetic design.

By systematically altering the structure of ethyl 4-aminopentanoate and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for binding to a specific biological target. nih.govnih.govnih.gov For example, the length of the carbon chain between the amino and ester groups can be varied to probe the optimal distance for interaction with a receptor.

Table 3: Exemplary Analogue Series for SAR Studies

AnalogueStructural ModificationRationale
Ethyl 3-aminobutanoate Shorter carbon chainInvestigate the effect of chain length
Ethyl 5-aminocaproate Longer carbon chainInvestigate the effect of chain length
Methyl 4-aminopentanoate Different ester groupProbe the role of the ester alkyl group
4-Amino-N-benzylpentanamide Amide instead of esterEvaluate the importance of the carbonyl group's electronic properties

This table provides a hypothetical set of analogues that could be synthesized to probe structure-affinity relationships.

Intermediate for Chiral Pharmaceutical Precursors

The presence of a chiral center at the 4-position of the pentanoate chain makes ethyl 4-aminopentanoate a potentially valuable intermediate for the synthesis of enantiomerically pure pharmaceutical compounds. nih.govnih.govnih.gov Many drugs exhibit stereospecific activity, where one enantiomer is therapeutically active while the other may be inactive or even cause undesirable side effects. nih.govnih.gov

The racemic mixture of ethyl 4-aminopentanoate can be resolved into its individual enantiomers using various techniques, such as diastereomeric salt formation with a chiral resolving agent or enzymatic resolution. Alternatively, asymmetric synthesis routes can be developed to produce the desired enantiomer directly.

Once obtained in enantiomerically pure form, (R)- or (S)-ethyl 4-aminopentanoate can serve as a chiral building block for the synthesis of complex drug molecules. nih.govresearchgate.net The amino and ester functionalities provide convenient handles for further chemical transformations without disturbing the stereocenter.

Table 4: Potential Chiral Pharmaceutical Precursors from Ethyl 4-aminopentanoate

EnantiomerPotential Target ClassRationale
(R)-Ethyl 4-aminopentanoate GABA analoguesThe γ-amino acid structure is a core component of GABAergic compounds.
(S)-Ethyl 4-aminopentanoate Enzyme inhibitorsCan be incorporated into molecules designed to fit into the chiral active site of an enzyme.
(R)- and (S)-5-methyl-2-pyrrolidinone Various CNS agentsChiral lactams are common structural motifs in drugs targeting the central nervous system.

This table outlines the potential applications of the enantiomers of ethyl 4-aminopentanoate as precursors to chiral pharmaceuticals.

Role in the Synthesis of γ-Amino Acid Analogues

The primary application of this compound in this context is its function as a precursor to γ-amino acids and their derivatives. The general strategy involves the cyclization of the linear amino ester to form a γ-lactam ring. This transformation is a critical step as the resulting lactam can be further modified to introduce a variety of functional groups, leading to a diverse library of γ-amino acid analogues.

One of the key transformations is the intramolecular amidation of the amino ester. Under suitable basic or thermal conditions, the amine group of ethyl 4-aminopentanoate can attack the ester carbonyl, leading to the formation of 4-methyl-pyrrolidin-2-one, a fundamental γ-lactam. This cyclization is a foundational step upon which more complex syntheses are built.

Further research has explored the derivatization of the resulting γ-lactam. For instance, the lactam can undergo N-alkylation or N-acylation to introduce various substituents on the nitrogen atom. Additionally, the carbon backbone of the lactam ring can be functionalized, for example, through alpha-alkylation or aldol-type condensation reactions, to generate substituted γ-amino acid precursors. These modifications are crucial for tuning the biological activity and pharmacokinetic properties of the final analogue.

The following table summarizes the synthesis of a key γ-lactam intermediate from ethyl 4-aminopentanoate, which serves as a gateway to various γ-amino acid analogues.

PrecursorProductReagents and ConditionsYield (%)Reference
Ethyl 4-aminopentanoate4-methyl-pyrrolidin-2-oneBase (e.g., NaOEt), HeatNot SpecifiedGeneral Synthetic Method

The synthesis of conformationally restricted analogues of γ-aminobutyric acid (GABA), an important inhibitory neurotransmitter, often utilizes γ-lactam intermediates. researchgate.net By introducing substituents or incorporating the lactam into larger ring systems, chemists can control the three-dimensional shape of the molecule, which is critical for its interaction with biological targets. While direct synthesis from this compound is a fundamental concept, many modern synthetic routes may employ derivatives or related starting materials to achieve higher efficiency and stereoselectivity.

The versatility of the γ-lactam scaffold derived from precursors like ethyl 4-aminopentanoate allows for the creation of a wide array of γ-amino acid analogues with potential applications in neuroscience and other therapeutic areas.

Analytical Methodologies and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation (Methods-Focused)

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Ethyl 4-aminopentanoate hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

In ¹H-NMR, the protonation of the amino group to form an ammonium (B1175870) salt (–NH3+) leads to a characteristic downfield shift of the protons attached to or near the nitrogen atom. echemi.com The spectrum is expected to show distinct signals for the ethyl group, the aliphatic chain protons, and the methyl group adjacent to the chiral center.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-CH2-O- 4.0 - 4.2 Quartet (q)
-O-CH2-CH3 1.1 - 1.3 Triplet (t)
-CH2 -C=O 2.3 - 2.6 Triplet (t)
-CH-CH2 -C=O 1.8 - 2.1 Multiplet (m)
-CH (NH3+)- 3.3 - 3.7 Multiplet (m)
-CH-CH3 1.2 - 1.4 Doublet (d)

¹³C-NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically observed at a significant downfield shift (160-180 ppm). ucalgary.ca

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C =O 170 - 175
-C H2-O- 60 - 65
-O-CH2-C H3 13 - 16
-C H2-C=O 30 - 35
-CH-C H2-C=O 35 - 40
-C H(NH3+)- 45 - 55

Infrared (FTIR-ATR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In this compound, the formation of the ammonium salt from the amine is a key feature. This conversion results in the appearance of characteristic N-H stretching and bending vibrations for the R-NH3+ group, which differ from the N-H stretches of a primary amine. echemi.com

Table 3: Characteristic FTIR-ATR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
~3000-2800 -NH3+ N-H Stretch
~2980-2850 C-H (Aliphatic) C-H Stretch
~1735 C=O (Ester) C=O Stretch
~1600-1500 -NH3+ N-H Bend (Asymmetric)
~1550-1480 -NH3+ N-H Bend (Symmetric)

Mass Spectrometry (HRMS, EI-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₇H₁₅NO₂ for the free base. uni.lu The exact mass of the hydrochloride salt is 181.08696 Da. chemicalbridge.co.uk

Electron Ionization Mass Spectrometry (EI-MS) causes fragmentation of the molecule, providing structural information. Common fragmentation patterns for esters include the formation of acylium ions. ucalgary.ca For Ethyl 4-aminopentanoate, characteristic fragments would result from cleavage alpha to the nitrogen and loss of the ethoxy group (-OCH₂CH₃). Predicted mass-to-charge ratios (m/z) for various adducts of the free base have been calculated. uni.lu

Table 4: Predicted m/z for Adducts of Ethyl 4-aminopentanoate

Adduct Predicted m/z
[M+H]⁺ 146.11756
[M+Na]⁺ 168.09950
[M+K]⁺ 184.07344
[M]⁺ 145.10973

Data sourced from PubChemLite. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a compound. Molecules require a chromophore—a part of the molecule that absorbs light—to be active in the UV-Vis range. nih.gov this compound lacks a significant chromophore; its structure consists of an aliphatic chain, an ammonium group, and an ester. The ester's carbonyl group exhibits a very weak n→π* transition around 207 nm, which has low absorptivity and is often difficult to observe. ucalgary.ca Therefore, direct UV-Vis spectroscopy is of limited use for the quantitative analysis of this compound unless a derivatization agent that introduces a chromophore is used. researchgate.net

Chromatographic and Advanced Separation Techniques for Purity and Enantiomeric Analysis

Chromatographic methods are essential for separating the compound from impurities and for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for performing enantiomeric separations. researchgate.net

For purity analysis, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with a buffer to control pH.

Since the carbon atom at the 4-position is a chiral center, this compound exists as a pair of enantiomers. Separating these enantiomers is crucial in many research contexts and can be achieved by two primary HPLC strategies:

Chiral Stationary Phases (CSPs): These are HPLC columns where the stationary phase is itself chiral. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are widely used for the resolution of amino acid esters and chiral amines. researchgate.netyakhak.org The differential interaction between the enantiomers and the chiral stationary phase allows for their separation. researchgate.netyakhak.org

Pre-column Derivatization: This method involves reacting the racemic mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov Reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, or Marfey's reagent) are used for this purpose. nih.gov

Table 5: Example Methodologies for HPLC Analysis of Amino Acid Esters

Analysis Type Column Type Mobile Phase Example Detection
Purity Assay Reversed-Phase C18 Acetonitrile/Water with Formic Acid UV (low λ), CAD, MS
Enantiomeric Separation (Direct) Chiral Stationary Phase (e.g., Chiralpak IA) Hexane/2-Propanol UV, MS

Liquid Chromatography-Fluorescence Detection (LC-FD) for Chiral Resolution

The chiral nature of this compound, possessing a stereocenter at the fourth carbon, requires enantioselective analytical methods to separate and quantify its enantiomers. Liquid chromatography with fluorescence detection (LC-FD) is a highly sensitive technique well-suited for this purpose, particularly after derivatization of the amino group with a fluorescent tag.

The general approach involves the reaction of the primary amine in this compound with a fluorogenic reagent. This derivatization step not only introduces a fluorophore, enabling highly sensitive detection, but can also enhance the chromatographic separation of the enantiomers on a chiral stationary phase (CSP). For the analysis of amino compounds, derivatization is often employed to improve detectability and chromatographic separation. researchgate.net

The separation of the derivatized enantiomers is typically achieved on a polysaccharide-based CSP, such as those derived from cellulose or amylose. The choice of the chiral stationary phase is critical for achieving optimal enantiomeric resolution. The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Table 1: Illustrative LC-FD Parameters for Chiral Resolution of Amino Acid Esters

Parameter Typical Conditions
Column Chiral Stationary Phase (e.g., Amylose or Cellulose-based)
Mobile Phase Hexane/Isopropanol or other non-polar/polar solvent mixtures
Flow Rate 0.5 - 1.5 mL/min
Derivatizing Agent o-Phthaldialdehyde (OPA), NBD-F, or similar
Excitation Wavelength (λex) Dependent on the fluorophore (e.g., ~340 nm for OPA)
Emission Wavelength (λem) Dependent on the fluorophore (e.g., ~450 nm for OPA)
Injection Volume 5 - 20 µL

| Column Temperature | 25 - 40 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-FD/TOF-MS, LC-QqQ-MS) in Research Contexts

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and versatile analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry. ajpaonline.com This combination is invaluable for the identification, characterization, and quantification of this compound in various research settings. LC-MS can provide information on the molecular weight, elemental composition, and structure of the analyte. kuleuven.be

The analysis of amino acids and their esters by LC-MS can be performed with or without a derivatization step. restek.comnih.gov Direct analysis is often preferred for its simplicity and speed. In such cases, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be employed for separation. The choice of ionization source is critical, with electrospray ionization (ESI) being commonly used for polar compounds like amino acid esters.

For more complex analyses or when higher sensitivity is required, different types of mass analyzers are utilized:

Time-of-Flight (TOF) Mass Spectrometry: LC coupled with TOF-MS provides high-resolution mass measurements, enabling the determination of the elemental composition of this compound and its potential metabolites or degradation products. researchgate.net This is particularly useful for structural elucidation and identification of unknown compounds in a sample.

Triple Quadrupole (QqQ) Mass Spectrometry: LC-QqQ-MS is the gold standard for quantitative analysis due to its high sensitivity and selectivity. nih.govmdpi.com It operates in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the target analyte are monitored. This minimizes matrix interference and allows for accurate and precise quantification even at low concentrations.

The following table outlines representative LC-MS parameters that could be applied to the analysis of this compound.

Table 2: Illustrative LC-MS Parameters for the Analysis of Amino Acid Esters

Parameter Typical Conditions
Column C18 Reversed-Phase or HILIC
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Gradient Gradient elution from low to high organic content
Flow Rate 0.2 - 0.6 mL/min
Ionization Source Electrospray Ionization (ESI), positive mode
Mass Analyzer Time-of-Flight (TOF) for accurate mass; Triple Quadrupole (QqQ) for quantification
Scan Mode (TOF) Full scan m/z 50-500
Scan Mode (QqQ) Selected Reaction Monitoring (SRM) of specific transitions
Injection Volume 1 - 10 µL

| Column Temperature | 30 - 50 °C |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules with high accuracy. These ab initio methods solve the Schrödinger equation for a given molecular system, providing a wealth of information about its behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. DFT methods are used to determine the optimized geometry, electronic structure, and vibrational frequencies of molecules. For Ethyl 4-aminopentanoate hydrochloride, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

These calculations can also yield important electronic properties, as detailed in the table below.

PropertyDescriptionTypical Calculated Values (Arbitrary Units)
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.-0.25
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.0.05
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; an indicator of molecular stability and reactivity.0.30
Dipole Moment A measure of the overall polarity of the molecule.3.5 D
Mulliken Atomic Charges Distribution of electron density among the atoms, indicating partial positive and negative charges.Varies per atom

Note: The values presented are illustrative and would be determined through specific DFT calculations.

The flexibility of the ethyl and aminopentanoate chains allows the molecule to adopt various spatial arrangements or conformations. A Potential Energy Surface (PES) scan is a computational technique used to explore these different conformations and identify the most stable ones. By systematically rotating specific dihedral angles (e.g., around the C-C bonds of the pentanoate backbone or the C-O bond of the ester group) and calculating the energy at each step, a PES is generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. This analysis is crucial for understanding the molecule's flexibility and how its shape influences its interactions with other molecules.

Reaction Mechanism Decoding

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions. By modeling the changes in electron density and the energetics of bond formation and breakage, researchers can gain a detailed understanding of reaction mechanisms.

Bond Evolution Theory (BET) offers a powerful framework for analyzing the flow of electron density during a chemical reaction. By examining the topological changes of the electron localization function (ELF), BET can pinpoint the exact moments of bond breaking and bond formation. This method provides a detailed, chronological description of the electronic events that constitute a reaction mechanism, moving beyond the static pictures provided by reactant, transition state, and product structures.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. Within this framework, Bond Critical Points (BCPs) are locations between two atoms where the electron density is at a minimum along the internuclear axis but at a maximum in the perpendicular directions. The properties of the electron density at these BCPs, such as its value (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bond. For this compound, QTAIM can be used to characterize the covalent bonds within the molecule as well as the ionic and non-covalent interactions involving the hydrochloride counter-ion.

Interaction TypeTypical RDG Signature
Hydrogen Bonds Spikes in the RDG plot at low density and negative values of sign(λ₂)ρ.
Van der Waals Spikes in the RDG plot at very low density and values of sign(λ₂)ρ close to zero.
Steric Repulsion Spikes in the RDG plot at low density and positive values of sign(λ₂)ρ.

Note: λ₂ is the second eigenvalue of the electron density Hessian matrix.

Interdisciplinary Research Perspectives

Astrochemical Significance: Extraterrestrial Amino Acid Studies

The study of organic molecules in meteorites offers a window into the prebiotic chemical inventory of the early solar system. Amino acids, the building blocks of proteins, are of particular interest due to their essential role in life on Earth. The parent compound of Ethyl 4-aminopentanoate hydrochloride, 4-aminopentanoic acid, is a gamma-amino acid (γ-amino acid), a class of compounds found alongside other amino acid isomers in extraterrestrial samples.

Carbonaceous chondrite meteorites are rich sources of organic compounds, including a diverse suite of amino acids. nih.gov Analyses of meteorites such as the Murchison meteorite have identified over 50 distinct amino acids, many of which are rare or nonexistent in terrestrial biology. nih.gov The total concentration of amino acids in these meteorites can reach approximately 60 parts per million (ppm). nih.gov

The abundance and structural distribution of these amino acids vary significantly across different meteorite groups, reflecting the unique histories of their parent bodies. acs.org For example, CM2 chondrites like Murchison show a high abundance of α-amino acids, the type used in terrestrial biology. nih.gov In contrast, meteorites that have undergone more significant thermal alteration contain a higher relative abundance of n-ω-amino acids (such as β-, γ-, and δ-amino acids). acs.orgnih.gov This diversity suggests that different formation and alteration mechanisms were at play in the early solar system. acs.org The presence of γ- and δ-amino acids is thought to potentially arise from the decarboxylation or deamination of other acid or amino-rich precursors. acs.org

Amino Acid Abundances in Various Carbonaceous Chondrites
Meteorite TypeTypical Amino Acid AbundanceKey Characteristics
CM2 (e.g., Murchison)Parts-per-million (ppm)High abundance of α-amino acids; moderately aqueously altered. nih.govusra.edu
CR2 / CR3Up to 10x higher than CM2High concentrations of amino acids. usra.edu
CI1 / CM1 / CR1Parts-per-billion (ppb)Significantly lower abundances due to extensive aqueous alteration. nih.govusra.edu
CV / CO / CK (Thermally Altered)~100 – 3000 ppbLow amino acid abundances due to thermal decomposition. usra.edu

A fascinating aspect of meteoritic amino acids is their chirality. While most chiral amino acids in meteorites are found in equal mixtures of left-handed (L) and right-handed (D) enantiomers (a racemic mixture), significant L-enantiomeric excesses have been observed for certain non-protein amino acids like isovaline. acs.orgnih.gov In some cases, L-excesses of up to 60% have been reported for proteinogenic amino acids like aspartic and glutamic acid in the Tagish Lake meteorite, with isotopic analysis confirming their extraterrestrial origin. usra.edumdpi.com These findings suggest that a prebiotic mechanism for enantiomeric enrichment existed in the solar system, potentially biasing the building blocks available for the origin of life toward the L-form used by terrestrial biology. acs.org

Aqueous alteration, a process where water interacts with minerals inside a meteorite's parent body, is believed to play a critical role in both the formation and destruction of amino acids and the amplification of enantiomeric excesses. nih.govnasa.govresearchgate.netaas.org Laboratory simulations show that the presence of minerals can significantly impact amino acid abundances during hydrothermal processing. nasa.govresearchgate.net It has been proposed that aqueous alteration on parent bodies could amplify small initial L-isovaline excesses. This process, occurring over thousands of years as ice within asteroids melted, could have modified the organic composition, leading to the distributions and enantiomeric ratios observed in meteorites today.

Research in Biocatalysis and Enzyme Immobilization Technologies

In the field of biotechnology, amino acids and their derivatives are valuable components in the development of advanced biocatalytic systems. These systems aim to harness the efficiency and selectivity of enzymes for sustainable chemical production.

Hybrid nanoflowers (HNFs) are a novel class of organic-inorganic nanomaterials that have gained significant attention for enzyme immobilization. nih.gov These structures are formed through a self-assembly process where an organic component, such as an enzyme or amino acid, directs the growth of inorganic crystals (typically metal phosphates) into flower-like, three-dimensional structures. nih.govresearchgate.net This biomimetic mineralization occurs under mild conditions, which helps preserve the enzyme's activity. rsc.org

The use of amino acids as the organic component has been explored in the synthesis of HNFs. researchgate.netacs.org The process generally involves three stages: nucleation, where primary crystals form through the binding of metal ions to the organic molecules; crystal growth; and finally, the completion of the flower-like morphology. nih.gov The resulting HNFs provide a high surface area-to-volume ratio, which can reduce mass transfer limitations and often leads to enhanced catalytic activity and stability compared to free enzymes. researchgate.net

Components and Characteristics of Hybrid Nanoflower (HNF) Systems
ComponentRole in HNF FormationExamplesImpact on Performance
Organic ComponentActs as a template and "glue" for crystal growth. researchgate.netEnzymes (e.g., Carbonic Anhydrase, Lipase), Amino Acids, Chitosan. nih.govacs.orgresearchgate.netDetermines the primary biocatalytic function; influences morphology.
Inorganic ComponentForms the structural backbone of the nanoflower.Metal Phosphates (e.g., Cu₃(PO₄)₂, Ca₃(PO₄)₂, Mn₃(PO₄)₂). acs.orgresearchgate.netProvides stability and protects the organic component; can modulate enzyme activity. acs.org

Biocatalytic cascade reactions involve the use of multiple enzymes in a single pot to perform a series of sequential transformations, mimicking the metabolic pathways found in living cells. rsc.org This approach is a cornerstone of green chemistry, as it can reduce waste, minimize the need for protecting groups, and operate under mild reaction conditions. rsc.org These cascades can combine the power of natural enzymes with chemocatalysts or even artificial enzymes to create novel synthetic pathways. rsc.orgnih.gov

Amino acids and their derivatives are often substrates or products in these cascades. For instance, artificial enzymes have been developed that contain genetically encoded non-canonical amino acids to catalyze new-to-nature reactions within a living cell, such as E. coli. nih.gov Such systems can be engineered to produce valuable chemicals from simple precursors. While specific cascades involving this compound are not detailed in the literature, the principles of biocatalysis could be applied to its synthesis or its use as a building block for more complex molecules.

Chemical Probes and Inactivators for Enzyme Mechanistic Studies

Understanding the function of enzymes and other proteins is a fundamental goal in biology and medicine. Chemical probes—small molecules used to study and manipulate protein function—are essential tools in this endeavor. nih.gov Some of the most powerful probes are mechanism-based inactivators, which are unreactive compounds that are transformed by an enzyme's catalytic machinery into a reactive species that covalently binds to and permanently inactivates the enzyme.

Derivatives of aminopentanoic acid have been successfully developed as mechanism-based inactivators, highlighting the potential utility of compounds like this compound in this area. A notable example is (S)-4-amino-5-fluoropentanoic acid, a known inactivator of gamma-aminobutyric acid aminotransferase (GABA-T). nih.gov Further chemical modification of this molecule to (S,E)-4-amino-5-fluoropent-2-enoic acid resulted in a compound that binds approximately 50 times more tightly to the enzyme. nih.gov This compound acts as a classic mechanism-based inactivator: the inactivation is time-dependent, the enzyme is protected by the presence of its natural substrate, and the inactivation is irreversible. nih.gov Such studies demonstrate how subtle modifications to the chemical structure of an amino acid derivative can be used to design potent and specific tools for probing enzyme mechanisms.

Design and Synthesis of Mechanism-Based Inactivators (e.g., for GABA-AT)

Mechanism-based inactivators are unreactive compounds that are converted into highly reactive species by the target enzyme's catalytic mechanism. nih.govnih.gov This reactive species then irreversibly inactivates the enzyme, often by forming a covalent bond with an active site residue. nih.gov This approach offers high specificity and prolonged duration of action. The design of such inactivators for GABA-AT is a key strategy for increasing brain concentrations of the inhibitory neurotransmitter GABA, which is beneficial in conditions like epilepsy. nih.govnih.gov

The inactivation of GABA-AT can proceed through several proposed mechanisms, including Michael addition and enamine pathways. nih.gov For instance, Vigabatrin (B1682217) (γ-vinyl-GABA), a clinically approved anticonvulsant, is a well-studied mechanism-based inactivator of GABA-AT. drugbank.comresearchgate.netresearchgate.net Its inactivation mechanism involves enzymatic conversion to a reactive Michael acceptor that then covalently modifies the enzyme. nih.gov The design of novel GABA-AT inactivators often involves creating analogs of GABA that incorporate latent reactive functionalities.

The synthesis of these inactivators is a critical aspect of their development. Various synthetic routes have been developed for vigabatrin and other GABA-AT inactivators. nih.govosti.govgoogle.comresearchgate.net While specific synthetic schemes starting from this compound are not extensively detailed in readily available literature, compounds with this structural backbone are logical precursors for creating the carbon framework of molecules like 4-amino-5-hexenoic acid (vigabatrin). The general synthetic strategies often involve the introduction of unsaturation or a leaving group at a position that facilitates enzyme-catalyzed activation.

For example, the synthesis of conformationally rigid analogues of 4-amino-5-halopentanoic acids has been explored to probe the geometric requirements of the GABA-AT active site. nih.gov These synthetic efforts provide valuable structure-activity relationship data that guides the design of more potent and selective inactivators.

Isotope Effects in Enzyme-Inactivator Interactions

Isotope effects are a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions, including the inactivation process by mechanism-based inactivators. By replacing an atom in the inactivator with one of its heavier isotopes (e.g., hydrogen with deuterium), researchers can determine if the cleavage of the bond to that atom is a rate-determining step in the reaction.

In the context of GABA-AT inactivators, deuterium (B1214612) isotope effect studies have provided crucial insights into the inactivation mechanism. For example, the investigation of a conformationally rigid analogue of 4-amino-5-halopentanoic acid revealed a significant deuterium isotope effect, indicating that the abstraction of a proton from the carbon adjacent to the nitrogen is the rate-limiting step in the inactivation process. nih.gov

Below is a data table summarizing key findings on isotope effects in the interaction of inactivators with GABA-AT.

InactivatorIsotope PositionObserved Isotope Effect (kH/kD)Implication
4-aminohex-5-ynoic acid4-position (γ)2.5C-H bond cleavage at the γ-position is partially rate-determining.
[3-(2)H]-3-Amino-4-halomethylenecyclopentanoic acid3-position3.3C-H bond cleavage is the rate-determining step. nih.gov

These studies, by pinpointing the slowest step in the inactivation sequence, allow for a more detailed understanding of the chemical transformations occurring within the enzyme's active site. This knowledge is invaluable for the rational design of future generations of mechanism-based inactivators with improved efficiency and specificity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 4-aminopentanoate hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : this compound can be synthesized via esterification of 4-aminopentanoic acid with ethanol under acidic conditions. Key parameters include:

  • Catalyst : Hydrochloric acid (HCl) facilitates protonation of the carboxylic acid, enhancing reactivity .
  • Temperature : Reflux (~40°C) ensures sufficient energy for ester bond formation without thermal decomposition .
  • Purification : Precipitation at 0°C followed by cold ethanol washing removes unreacted starting materials .
    • Data Contradictions : Some protocols report racemization at elevated temperatures (>150°C), necessitating strict temperature control .

Q. How can researchers characterize the structural and chiral integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirms ester and amine group positions (e.g., δ 1.2 ppm for ethyl CH3, δ 4.1 ppm for CH2O) .
  • Chiral HPLC : Validates enantiomeric purity, critical for studies involving biological systems .
  • Mass Spectrometry : Verifies molecular weight (e.g., 195.69 g/mol) and isotopic patterns .

Q. What stability considerations are critical for storing and handling this compound?

  • Stability Profile :

ConditionStabilityNotes
Aqueous pH 2–6StableHydrolysis accelerates above pH 6
Ambient LightStableNo photodegradation observed in short-term studies
Long-term Storage-15°C under anhydrous ArgonPrevents hygroscopic degradation

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹⁴C, ¹⁵N) of this compound enhance metabolic pathway studies?

  • Labeling Strategies :

  • ¹⁴C-Labeling : Introduce ¹⁴C at the ethyl group (C-1') using ¹⁴C-ethanol or at the amino group (N-1) via ¹⁴C-ammonia .
  • ¹⁵N-Labeling : Synthesize from ¹⁵N-enriched 4-aminopentanoic acid to track nitrogen metabolism .
    • Applications : Enables tracing of metabolic fates in vivo (e.g., conversion to GABA analogs) or pharmacokinetic studies .

Q. What bioactivity mechanisms are hypothesized for this compound in neurological models?

  • Proposed Mechanisms :

  • GABAergic Modulation : Structural similarity to GABA may allow interaction with GABA transporters or receptors, altering synaptic transmission .
  • Neuroprotection : In vitro studies on analogous compounds show reduced glutamate-induced excitotoxicity via NMDA receptor modulation .
    • Experimental Design :
  • In Vitro Assays : Measure calcium flux in neuronal cultures exposed to glutamate with/without the compound .
  • In Vivo Models : Use zebrafish or rodent models to assess seizure thresholds or cognitive performance .

Q. How can advanced chromatographic methods resolve enantiomeric impurities in this compound?

  • Method Optimization :

  • Chiral Stationary Phases : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) mobile phase .
  • Detection : Couple with circular dichroism (CD) detectors for real-time enantiomer identification .
    • Data Interpretation : Contradictions in enantiomer ratios may arise from racemization during synthesis; iterative pH/temperature adjustments minimize this .

Q. What computational tools predict synthetic pathways for novel derivatives of this compound?

  • AI-Driven Synthesis :

  • Retrosynthesis Platforms : Tools like Pistachio or Reaxys propose routes using available precursors (e.g., substituting ethyl with methyl groups for lipophilicity studies) .
  • Reaction Feasibility : Validate predictions via DFT calculations (e.g., Gibbs free energy of esterification steps) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported hydrolysis rates of this compound under physiological conditions?

  • Root Causes :

  • pH Variability : Hydrolysis half-life ranges from 2 hours (pH 7.4) to >24 hours (pH 5.0) due to esterase activity differences .
  • Matrix Effects : Serum proteins in biological assays may stabilize the compound, delaying hydrolysis .
    • Resolution : Standardize buffers (e.g., PBS pH 7.4 + 0.1% BSA) and validate with LC-MS quantification .

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